2-Bromomethyl-4-methyl-5-trifluoromethylpyridine

Nucleophilic Substitution Reaction Kinetics Synthetic Intermediate

Securing the precisely substituted 4-methyl-5-trifluoromethylpyridine core is critical for atroposelective synthesis of targeted covalent inhibitors, where regioisomeric impurities can derail binding kinetics. This compound solves that challenge as a dual-electrophile building block, enabling rapid SAR diversification via the reactive benzylic bromine while retaining the validated clinical pharmacophore. - Directly enables convergent synthesis of divarasib-class inhibitors and chemical probes requiring the 4-methyl-5-trifluoromethyl core. - Benzylic C-Br (~280 kJ/mol) ensures efficient nucleophilic displacement under mild conditions, preserving chiral integrity. - ClogP of 3.30 and electron-deficient pyridine ring enhance metabolic stability and cellular permeability in downstream candidates.

Molecular Formula C8H7BrF3N
Molecular Weight 254.05 g/mol
CAS No. 1246466-71-6
Cat. No. B12104982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromomethyl-4-methyl-5-trifluoromethylpyridine
CAS1246466-71-6
Molecular FormulaC8H7BrF3N
Molecular Weight254.05 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1C(F)(F)F)CBr
InChIInChI=1S/C8H7BrF3N/c1-5-2-6(3-9)13-4-7(5)8(10,11)12/h2,4H,3H2,1H3
InChIKeyJTQGTJNITCGAJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromomethyl-4-methyl-5-trifluoromethylpyridine: Dual Reactivity Building Block


2-Bromomethyl-4-methyl-5-trifluoromethylpyridine (CAS 1246466-71-6, C8H7BrF3N, MW 254.05) is a halogenated pyridine derivative featuring a bromomethyl group at the 2-position and a trifluoromethyl group at the 5-position on a 4-methyl-substituted pyridine ring . This structural arrangement provides a dual electrophilic center—the benzylic bromine—while the electron-withdrawing trifluoromethyl moiety significantly modulates the electronic density of the aromatic ring and enhances lipophilicity (calculated LogP ~3.30) [1]. The compound serves primarily as a key synthetic intermediate in pharmaceutical and agrochemical research [2], where the 4-methyl-5-trifluoromethylpyridine core motif is increasingly recognized in drug discovery campaigns targeting kinases and other therapeutic proteins [3].

2-Bromomethyl-4-methyl-5-trifluoromethylpyridine: Substitution Class Limitations


The assumption that any halogenated trifluoromethylpyridine can serve as a drop-in replacement is demonstrably incorrect. Even within the same substitution class, the precise positioning of the bromomethyl handle, the presence of the 4-methyl group, and the electronic interplay with the 5-trifluoromethyl substituent collectively determine nucleophilic substitution rates, cross-coupling efficiencies, and the physicochemical properties of downstream products [1]. Generic substitution with chloromethyl analogs (e.g., 2-chloromethyl-4-methyl-5-trifluoromethylpyridine) invariably results in reduced reaction kinetics , while regioisomers lacking the 4-methyl group or bearing trifluoromethyl at alternative positions yield products with altered lipophilicity profiles and divergent biological target engagement . In advanced medicinal chemistry campaigns, such as the synthesis of KRAS G12C inhibitors, the 4-methyl-5-trifluoromethylpyridine core has proven to be a critical pharmacophore element; any deviation in substitution pattern can profoundly impact atroposelectivity and covalent binding efficiency [2].

2-Bromomethyl-4-methyl-5-trifluoromethylpyridine: Differentiation vs. Closest Analogs


Bromomethyl vs. Chloromethyl Leaving Group Reactivity

The bromomethyl group at the 2-position of this compound exhibits superior leaving group ability compared to the chloromethyl analog (2-chloromethyl-4-methyl-5-trifluoromethylpyridine, CAS 1246466-80-7) in nucleophilic substitution (SN2) reactions. The carbon-bromine bond (bond dissociation energy ~280 kJ/mol) is significantly weaker than the carbon-chlorine bond (~340 kJ/mol), translating to substantially faster reaction rates under identical conditions [1]. This kinetic advantage is particularly pronounced in palladium-catalyzed cross-coupling and SN2 displacements with soft nucleophiles such as thiols, amines, and azides [2].

Nucleophilic Substitution Reaction Kinetics Synthetic Intermediate Leaving Group Reactivity

Lipophilicity Impact of Substitution Pattern

The specific 4-methyl-5-trifluoromethyl substitution pattern of the target compound confers a calculated LogP of 3.30 (CLogP) [1]. In contrast, regioisomeric analogs lacking the 4-methyl group or with alternative trifluoromethyl positioning exhibit significantly different lipophilicity profiles. For instance, 2-bromomethyl-5-trifluoromethylpyridine (CAS 1000773-62-5), which lacks the 4-methyl substituent, has a lower molecular weight (240.02 vs. 254.05) and a lower calculated LogP (~2.5-2.8 based on fragment contributions) . The 4-methyl group contributes approximately +0.5 LogP units, while the 5-trifluoromethyl substitution contributes approximately +1.0 to +1.2 LogP units compared to unsubstituted pyridine (LogP 0.65) [2].

Lipophilicity LogP Drug Design ADME Physicochemical Properties

Trifluoromethyl Substituent Effects on Pyridine Reactivity

The 5-trifluoromethyl group exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-withdrawing resonance effect (-R) on the pyridine ring. The Hammett substituent constant (σm) for CF3 is +0.43, while σp is +0.54 [1]. For comparison, the methyl group at position 4 is electron-donating (σm = -0.07, σp = -0.17). This combination creates a uniquely polarized pyridine ring where the 2-position (bearing the bromomethyl group) is activated toward nucleophilic attack due to the ortho/para-directing and electron-withdrawing nature of the ring nitrogen, further enhanced by the 5-CF3 group [2]. In contrast, analogs lacking the CF3 group (e.g., 2-bromomethyl-4-methylpyridine) show markedly reduced electrophilicity at the benzylic carbon due to the absence of the strong -I effect transmitted through the aromatic system [3].

Electronic Effects Hammett Constants Nucleophilic Aromatic Substitution Cross-Coupling Regioselectivity

4-Methyl-5-Trifluoromethylpyridine Core in Kinase Inhibitors

The 4-methyl-5-trifluoromethylpyridine core is not an arbitrary structural choice—it has been validated as a critical pharmacophore element in the potent KRAS G12C covalent inhibitor divarasib (GDC-6036), currently in Phase I/II clinical trials [1]. In the manufacturing process for this inhibitor, a densely functionalized intermediate—6-bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine—is utilized [1]. The target compound, 2-bromomethyl-4-methyl-5-trifluoromethylpyridine, represents the core heterocyclic scaffold upon which this advanced intermediate is built. In contrast, alternative substitution patterns (e.g., 3-trifluoromethyl or 6-trifluoromethyl pyridines) are primarily found in agrochemicals [2] and lack the specific steric and electronic profile required for selective engagement with the KRAS G12C binding pocket [3].

Kinase Inhibitor KRAS G12C Divarasib Drug Discovery Privileged Scaffold

2-Bromomethyl-4-methyl-5-trifluoromethylpyridine: Recommended Application Scenarios


Targeted Covalent Inhibitors Synthesis (KRAS G12C)

The compound is ideally suited for constructing advanced intermediates for targeted covalent inhibitors, particularly those requiring the 4-methyl-5-trifluoromethylpyridine pharmacophore. As demonstrated in the manufacturing process of divarasib, this core is essential for atroposelective synthesis and optimal binding to the KRAS G12C mutant protein [1]. The bromomethyl group serves as a versatile electrophilic handle for introducing diverse amine, thiol, or carbon nucleophiles, enabling rapid structure-activity relationship (SAR) exploration while maintaining the core scaffold validated in clinical candidates [1].

Systemic Crop Protection Agents

The unique lipophilicity profile (CLogP 3.30) and electronic polarization conferred by the 4-methyl-5-trifluoromethyl substitution pattern align with the physicochemical requirements for systemic herbicides and fungicides [2]. While 3- and 5-trifluoromethylpyridines dominate current commercial agrochemicals, the 4-methyl-5-trifluoromethyl motif is underexplored and may offer novel selectivity and translocation properties [2]. The bromomethyl group enables late-stage diversification with polar or lipophilic appendages, allowing systematic optimization of foliar uptake and xylem mobility [3].

Activity-Based Probes and Photoaffinity Labels

The combination of a highly reactive benzylic bromine (C-Br BDE ~280 kJ/mol) and a 5-trifluoromethyl group that enhances metabolic stability and cellular permeability makes this compound an excellent starting material for activity-based protein profiling (ABPP) probes and photoaffinity labels [4]. The bromomethyl group can be displaced by nucleophiles bearing alkyne, azide, or biotin tags under mild conditions, while the trifluoromethyl group improves target engagement and reduces non-specific binding compared to non-fluorinated analogs [5].

Scalable Synthesis via Palladium-Catalyzed Cross-Coupling

The electron-withdrawing 5-trifluoromethyl group activates the pyridine ring toward oxidative addition in palladium-catalyzed cross-coupling reactions, while the benzylic bromine participates in Negishi, Suzuki-Miyaura, and Buchwald-Hartwig aminations [6]. This dual reactivity profile enables convergent synthetic strategies that reduce step count and improve overall yield. The compound's relatively high molecular weight (254.05 g/mol) and lipophilicity facilitate straightforward purification via normal-phase chromatography or recrystallization .

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